molecular formula C20H19N3O5S B4215948 N-[4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE

N-[4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE

Cat. No.: B4215948
M. Wt: 413.4 g/mol
InChI Key: ZIRGJZWXUYLNQH-UHFFFAOYSA-N
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Description

N-[4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE is a complex organic compound that features a unique structure combining an oxadiazole ring, a thioether linkage, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Linkage Formation: The thioether linkage is introduced by reacting the oxadiazole derivative with a thiol compound, often in the presence of a base such as sodium hydride.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, leading to various reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives and amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its structural properties could be exploited in the development of advanced materials, such as polymers or nanomaterials.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism by which N-[4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE exerts its effects is likely multifaceted:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-phenylacetamide
  • 2,4-Disubstituted thiazoles

Uniqueness

N-[4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE stands out due to its combination of an oxadiazole ring and a thioether linkage, which imparts unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[4-[2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-12(24)21-15-7-4-13(5-8-15)16(25)11-29-20-23-22-19(28-20)14-6-9-17(26-2)18(10-14)27-3/h4-10H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRGJZWXUYLNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE

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